2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
Overview
Description
2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring substituted with a bromothiophene group and a pyrimidine ring
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various targets to exert their effects .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound has a predicted boiling point of 4359±400 °C and a predicted density of 1483±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 4-bromothiophene.
Attachment to Piperazine: The bromothiophene is then reacted with piperazine to form 4-[(4-bromothiophen-2-yl)methyl]piperazine.
Coupling with Pyrimidine: Finally, the piperazine derivative is coupled with a pyrimidine ring under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and piperazine moieties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound can serve as a probe or ligand in studies of biological systems, particularly those involving receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]pyrimidine: Similar structure but with a phenyl group instead of a thiophene.
2-[4-[(4-Chlorothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties compared to similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4S/c14-11-8-12(19-10-11)9-17-4-6-18(7-5-17)13-15-2-1-3-16-13/h1-3,8,10H,4-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFQRZPQNUZGRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CS2)Br)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416252 | |
Record name | 2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5262-28-2 | |
Record name | 2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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